molecular formula C11H12FNO B1464809 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 676116-80-6

7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1464809
M. Wt: 193.22 g/mol
InChI Key: KRNLKGNECZGVPJ-UHFFFAOYSA-N
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Description

7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, also known as 7-Fluoro-3,4-dihydroquinolin-2(1H)-one, is a synthetic, fluorinated quinoline derivative. It is a white, crystalline solid that is soluble in water. 7-Fluoro-3,4-dihydroquinolin-2(1H)-one has been studied for its potential applications in scientific research, including as a tool in drug discovery and as a potential therapeutic agent.

Scientific Research Applications

Interaction Studies and Biological Applications

  • Interaction with Lysozyme and Anticancer Activity : Hemalatha et al. (2016) investigated the interaction of a similar fluorine-containing compound, 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one, with lysozyme. Through spectrophotometric, circular dichroism, and NMR studies, the significance of fluorine was highlighted, suggesting implications for metabolic pathways and cytotoxic effects on HeLa cancer cells (Hemalatha, Madhumitha, Al-Dhabi, & Arasu, 2016).

Synthesis and Photophysical Properties

  • Fluorescent Properties and Antioxidant Activity : Politanskaya et al. (2015) described a procedure for synthesizing benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, focusing on their fluorescent properties and cytotoxicity against various human cancer cell lines. The study highlighted the compounds' significant cytotoxic effects and antioxidative properties, suggesting their potential in therapeutic applications (Politanskaya, Chuikov, Tretyakov, Shteingarts, Ovchinnikova, Zakharova, & Nevinsky, 2015).

Mechanistic and Transformation Studies

  • Rhodium-Catalyzed Coupling for Heterocycle Synthesis : Wu et al. (2017) reported on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation, leading to the creation of 4-fluoroisoquinolin-1(2H)-ones among others. This study provided insights into the mechanistic aspects of fluorinated compound synthesis and their potential applications in pharmaceuticals and agrochemicals (Wu, Zhang, Gao, Qi, Zhou, Ji, Liu, Chen, Li, Li, & Wang, 2017).

Structural and Photophysical Analysis

  • Crystal Structure Analysis : Wang et al. (2006) determined the crystal structure of a closely related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]-quinolin-6-one, revealing its complex formation and providing a foundation for understanding the molecular interactions and properties of such fluorinated compounds (Wang, Zhang, Zeng, Shi, Tu, Wei, & Zong, 2006).

Antioxidant and Anticancer Properties

  • Anticancer Activity of Pyrazolyl Derivatives : Kamble et al. (2017) synthesized novel 2,3-dihydroquinazolin-4(1H)-ones with pyrazol-4-yl groups, evaluating their photophysical, electrochemical properties, and anticancer activities. This research underscores the potential of fluorinated quinolinones as anticancer agents, supported by computational and experimental analyses (Kamble, Kamble, Chougala, Kadadevarmath, Maidur, Patil, Kumbar, & Marganakop, 2017).

properties

IUPAC Name

7-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNLKGNECZGVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696313
Record name 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

CAS RN

676116-80-6
Record name 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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